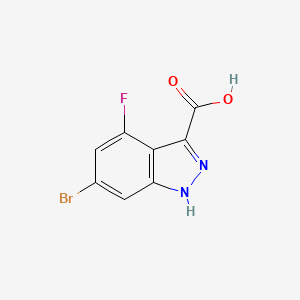

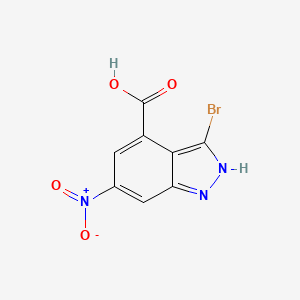

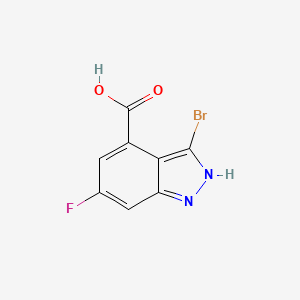

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid

Overview

Description

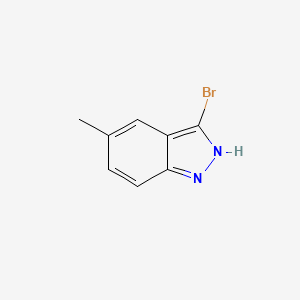

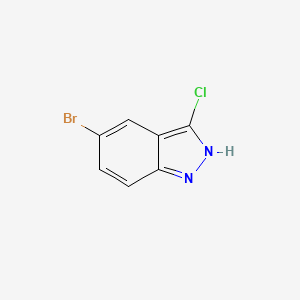

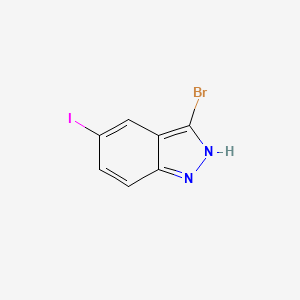

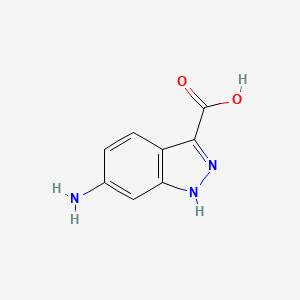

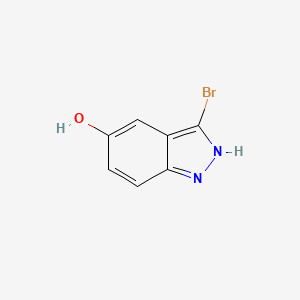

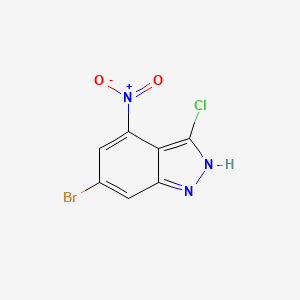

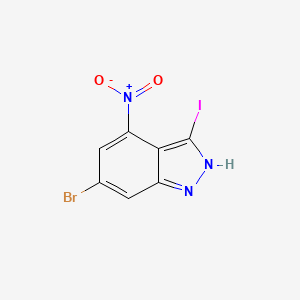

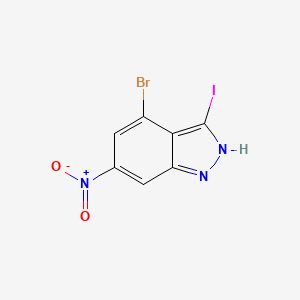

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and they often serve as key building blocks in medicinal chemistry due to their diverse biological activities. The presence of bromo and fluoro substituents on the indazole core can significantly influence the compound's reactivity and physical properties, making it a valuable intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. While the provided papers do not directly describe the synthesis of this compound, they do offer insights into related synthetic methods. For instance, the regioselective metal-free preparation of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride and the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester suggest potential pathways that could be adapted for the synthesis of the target compound. These methods highlight the importance of regioselectivity and the use of halogenated intermediates in constructing indazole cores.

Molecular Structure Analysis

The molecular structure of indazole derivatives is crucial for their chemical behavior and biological activity. The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provides valuable information about the indazole scaffold . The indazole ring system is planar, and substituents on the ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's solid-state packing and stability.

Chemical Reactions Analysis

Indazole derivatives can participate in a variety of chemical reactions. The presence of a carboxylic acid group in this compound allows for further functionalization through amidation, esterification, and coupling reactions. The bromo and fluoro substituents also provide sites for nucleophilic substitution reactions, which can be leveraged to introduce additional functional groups or to form carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of electronegative fluorine and bromine atoms can affect the compound's acidity, boiling point, and solubility. For example, the fluorogenic reagent for carboxylic acids, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, demonstrates the potential for halogenated indazoles to be used in analytical applications such as high-performance liquid chromatography (HPLC) . Additionally, the photophysical properties of related triazole derivatives indicate that indazole compounds may exhibit fluorescence, which could be modulated by the substituents present on the ring .

Scientific Research Applications

Chemical Synthesis and Structural Analysis The synthesis and mechanistic aspects of various substituted carboxylic acid derivatives highlight the influence of substituents on yields and reaction pathways. For instance, studies on the synthesis of 1H-1,3-benzazaphospholes from substituted anilides reveal insights into substituent effects and propose mechanisms via Ni(0) intermediates (Heinicke et al., 2001). Similarly, research on the ring-opening reactions of 1-arylindazole-3-carboxylic acids during decarboxylation has provided valuable information on the reactivity of indazole derivatives and their potential transformations (Gale & Wilshire, 1973).

Crystal Structure and Spectroscopic Characterization The crystal structure and spectroscopic characterization of indazole derivatives are crucial for understanding their chemical properties and potential applications. For example, the study of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides detailed insights into its structure through FT-IR, NMR spectroscopy, and X-ray diffraction studies (Anuradha et al., 2014).

Antispermatogenic Agents Research into halogenated 1-benzylindazole-3-carboxylic acids has uncovered their potential as antispermatogenic agents. This area of study may offer new avenues for the development of contraceptives or treatments for reproductive health issues (Corsi & Palazzo, 1976).

Corrosion Inhibition The application of triazole Schiff bases as corrosion inhibitors on mild steel in acid media is another area of interest. These studies provide insights into the efficiency of such compounds in protecting metals from corrosion, which is significant for industrial applications (Chaitra et al., 2015).

Fluorogenic Reagents The development of fluorogenic reagents for the determination of carboxylic acids by high-performance liquid chromatography (HPLC) represents an important application in analytical chemistry. Research in this area aims to improve the sensitivity and specificity of HPLC methods for detecting various compounds (Yamaguchi et al., 1985).

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds, such as 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Mode of Action

Indazole compounds are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular functions .

Biochemical Pathways

Indazole compounds are known to interact with various biochemical pathways, leading to downstream effects that can influence cellular functions .

Pharmacokinetics

It has been suggested that it has high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.32 cm/s .

Result of Action

Indazole compounds are known to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Biochemical Analysis

Biochemical Properties

3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial for cell growth and survival . Additionally, this compound can bind to specific receptors, modulating their signaling pathways and affecting cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in cell survival, differentiation, and metabolism, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of PI3K by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/Akt signaling pathway, which is essential for cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization for therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s biological activity and its overall pharmacokinetic profile. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments . These interactions can affect the compound’s biological activity and its overall therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, this compound can be phosphorylated or acetylated, directing it to specific organelles where it exerts its biological effects . These localization mechanisms are essential for the compound’s ability to modulate cellular processes and achieve its therapeutic potential.

properties

IUPAC Name |

3-bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKZOBUDXONMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646381 | |

| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885522-01-0 | |

| Record name | 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.